molecular formula C8H18N2 B13731382 N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine CAS No. 19155-00-1

N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B13731382
CAS No.: 19155-00-1
M. Wt: 142.24 g/mol
InChI Key: QIWOPTPFRIJINT-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanamine, N,N-dimethyl- is a chemical compound with the molecular formula C8H18N2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyrrolidine ring attached to an ethanamine chain, with two methyl groups attached to the nitrogen atom of the ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrrolidineethanamine, N,N-dimethyl- can be synthesized through several methods. One common method involves the reaction of pyrrolidine with N,N-dimethylaminoethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of 1-Pyrrolidineethanamine, N,N-dimethyl- often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and distillation to obtain the compound in high purity. Industrial production methods are designed to optimize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidineethanamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

1-Pyrrolidineethanamine, N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

1-Pyrrolidineethanamine, N,N-dimethyl- can be compared with other similar compounds such as:

    1-Pyrrolidineethanamine: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.

    N,N-Dimethylethanamine: Lacks the pyrrolidine ring, leading to different biological and chemical behavior.

    N-Methylpyrrolidine: Contains only one methyl group, affecting its reactivity and applications.

The uniqueness of 1-Pyrrolidineethanamine, N,N-dimethyl- lies in its specific structure, which combines the properties of both the pyrrolidine ring and the dimethylamino group, making it versatile for various applications.

Properties

CAS No.

19155-00-1

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N-dimethyl-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C8H18N2/c1-9(2)7-8-10-5-3-4-6-10/h3-8H2,1-2H3

InChI Key

QIWOPTPFRIJINT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CCCC1

Origin of Product

United States

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